3-Bromo-4-isobutoxybenzohydrazide
Overview
Description
Scientific Research Applications
Synthesis and Structural Insights
3-Bromo-4-isobutoxybenzohydrazide, while not directly studied, is closely related to compounds that have been synthesized and analyzed for various properties and applications. For instance, the synthesis of hydrazide-hydrazones from derivatives of benzoic acid demonstrates the potential utility of such compounds in developing antimicrobial agents. These synthesized compounds showed promising activity against Gram-positive bacteria, particularly Bacillus spp., highlighting their potential as alternatives to traditional antibiotics (Popiołek & Biernasiuk, 2016). Additionally, the structural analysis of related compounds, such as 3-Bromo-N'-(E)-4-hydroxybenzylidene]benzohydrazide, provides insights into the molecular interactions and network formations that can inform the development of new chemical entities with desired properties (Yang et al., 2008).
Antimicrobial and Antitumor Activity
Research on bromo-substituted benzohydrazides and their derivatives has shown significant antimicrobial and antitumor activities. Vanadium(V) complexes derived from bromo-substituted hydrazones have demonstrated promising antimicrobial properties against a variety of bacterial strains and fungi, suggesting the potential of 3-Bromo-4-isobutoxybenzohydrazide-related compounds in therapeutic applications (Sun et al., 2020). Moreover, hetero-annulated compounds derived from reactions involving similar bromo-substituted precursors have shown selective growth inhibition against cancer cell lines, indicating the potential for the development of novel antitumor agents (Murali et al., 2017).
Future Directions
Research on brominated compounds is ongoing, and they have shown potential in various fields. For example, 3-bromo-isoxazoline derivatives have been studied for their potential to inhibit GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death . Another compound, 3-bromo-4,5-dihydroxybenzaldehyde, has been studied for its protective effects against oxidative damage in skin cells .
properties
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)6-16-10-4-3-8(5-9(10)12)11(15)14-13/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFWIBGOLJEZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isobutoxybenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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